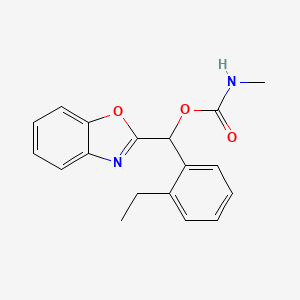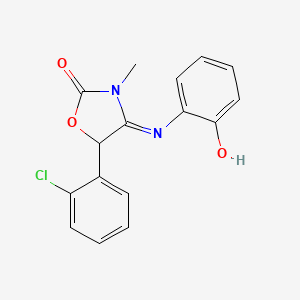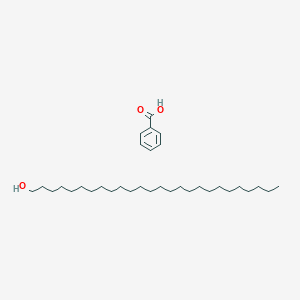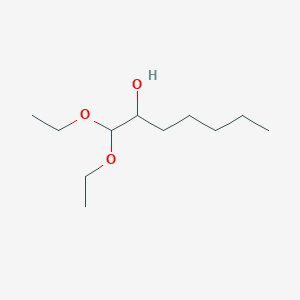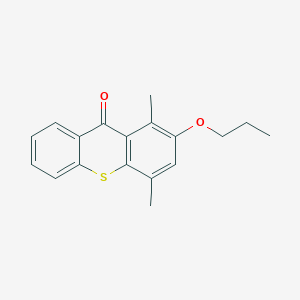
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one typically involves the reaction of 1,4-dimethylthioxanthone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
科学研究应用
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a photoinitiator in photopolymerization processes for the production of coatings, inks, and adhesives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Employed in the manufacturing of UV-curable resins and materials.
作用机制
The mechanism of action of 1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one primarily involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species initiate polymerization reactions by breaking the double bonds in monomers, leading to the formation of polymers. In biological applications, the compound’s photodynamic properties can induce cell death in targeted cancer cells through the generation of reactive oxygen species (ROS).
相似化合物的比较
Similar Compounds
- 2,4-Diethyl-9H-thioxanthen-9-one
- 1-Chloro-4-propoxy-9H-thioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
Uniqueness
1,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of the propoxy group enhances its solubility and reactivity, making it more efficient as a photoinitiator compared to its analogs.
属性
CAS 编号 |
106221-21-0 |
|---|---|
分子式 |
C18H18O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1,4-dimethyl-2-propoxythioxanthen-9-one |
InChI |
InChI=1S/C18H18O2S/c1-4-9-20-14-10-11(2)18-16(12(14)3)17(19)13-7-5-6-8-15(13)21-18/h5-8,10H,4,9H2,1-3H3 |
InChI 键 |
VLCLIXCAGAZBDU-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C2=C(C(=C1)C)SC3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
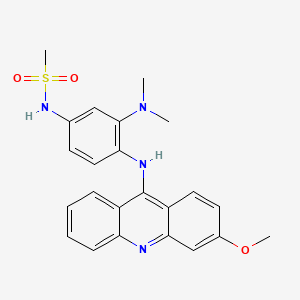
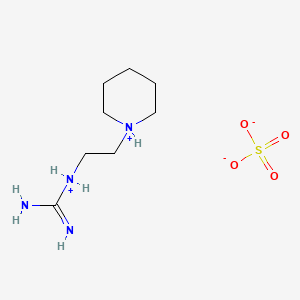
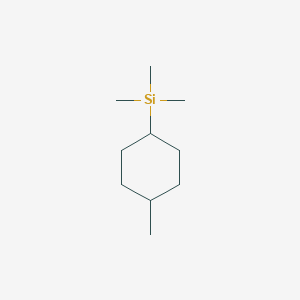
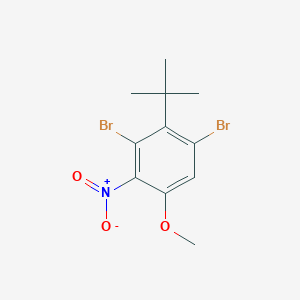
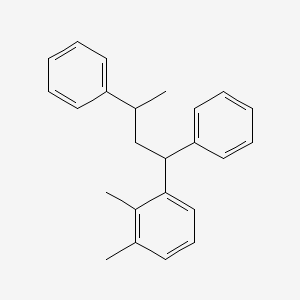
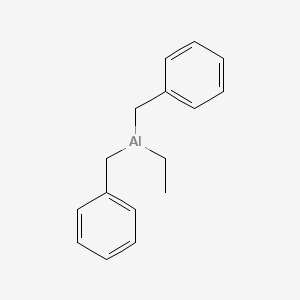
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
